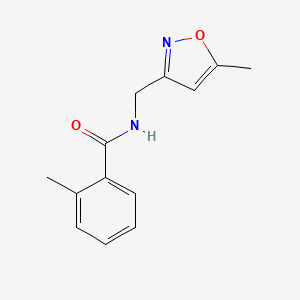

2-甲基-N-((5-甲基噁唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

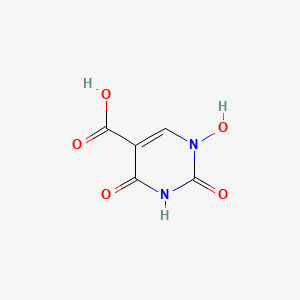

“2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds, including “2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide”, often starts from benzoic acid or its derivatives and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide” are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide” can be influenced by various factors such as solvents, flexibility, and the presence/absence of amide–amide interactions . These factors can modulate the competition between amide-containing isoxazole compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-((5-methylisoxazol-3-yl)methyl)benzamide” can be influenced by its molecular structure. For instance, the presence of DMSO can result in the formation of a different form of the compound, where the solvent molecule disrupts amide-amide interactions .科学研究应用

分子结构和相互作用

2,6-二甲基-N-(5-甲基-3-异恶唑基)苯甲酰胺的分子结构表现出其异恶唑和苯环之间的显着平面性,这有助于其独特的化学行为。该化合物表现出形成伪六元环的分子内C-H...O氢键,有助于其平面结构的稳定性。由N-H...N氢键连接的二聚体的存在表明在分子相互作用和组装过程的研究中具有潜在应用 (Rodier et al., 1993).

超分子凝胶化

N-(噻唑-2-基)苯甲酰胺衍生物,包括那些具有类似于2-甲基-N-((5-甲基异恶唑-3-基)甲基)苯甲酰胺的甲基官能团的衍生物,已被合成并对其凝胶化性质进行了研究。这些化合物,特别是3-甲基-N-(噻唑-2-基)苯甲酰胺,在乙醇/水和甲醇/水混合物中表现出凝胶化行为。它们的凝胶化归因于多种非共价相互作用,表明在设计新材料和理解分子自组装机制方面具有潜在应用 (Yadav & Ballabh, 2020).

缓蚀

与2-甲基-N-((5-甲基异恶唑-3-基)甲基)苯甲酰胺相关的化合物,特别是N-((四唑-5-基)甲基)苯甲酰胺,已被合成并显示出在酸性介质中抑制低碳钢腐蚀。这表明2-甲基-N-((5-甲基异恶唑-3-基)甲基)苯甲酰胺及其衍生物在腐蚀防护中具有潜在应用,这在材料科学和工程中可能很有价值 (Aouine et al., 2011).

抗病毒活性

基于苯甲酰胺的5-氨基吡唑,其结构类似于2-甲基-N-((5-甲基异恶唑-3-基)甲基)苯甲酰胺,已被合成并对其抗流感A病毒活性进行了评估。该类别中的化合物对H5N1株表现出显着的抗病毒活性,表明2-甲基-N-((5-甲基异恶唑-3-基)甲基)苯甲酰胺衍生物在抗病毒研究和治疗中的潜力 (Hebishy et al., 2020).

抗微生物剂

异恶唑基苯并咪唑基苯甲酰胺与2-甲基-N-((5-甲基异恶唑-3-基)甲基)苯甲酰胺密切相关,已探索其抗菌特性。与标准药物相比,这些化合物对各种细菌和真菌病原体表现出优异的体外活性,突出了它们作为开发新型抗菌剂的基础的潜力 (Rajanarendar et al., 2008).

未来方向

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a range of biological effects .

Mode of Action

It’s known that such compounds can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual excretion from the body .

Result of Action

The effects of similar compounds can range from changes in cell function and viability to alterations in tissue structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-8-11-7-10(2)17-15-11/h3-7H,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAACYCEGFOYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)

![N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2954789.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)

![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)